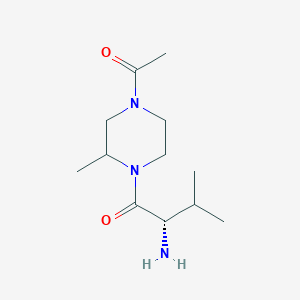

(S)-1-(4-Acetyl-2-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H23N3O2 |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

(2S)-1-(4-acetyl-2-methylpiperazin-1-yl)-2-amino-3-methylbutan-1-one |

InChI |

InChI=1S/C12H23N3O2/c1-8(2)11(13)12(17)15-6-5-14(10(4)16)7-9(15)3/h8-9,11H,5-7,13H2,1-4H3/t9?,11-/m0/s1 |

InChI Key |

HDMPKMQGLHPQTM-UMJHXOGRSA-N |

Isomeric SMILES |

CC1CN(CCN1C(=O)[C@H](C(C)C)N)C(=O)C |

Canonical SMILES |

CC1CN(CCN1C(=O)C(C(C)C)N)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Acetyl-2-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization One common method involves the reaction of 2-methylpiperazine with an acetylating agent to introduce the acetyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Acetylation and Alkylation Reactions

The acetyl group on the piperazine ring and the amino group serve as key reactive sites:

Hydrolysis and Stability

The compound exhibits pH-dependent stability, critical for pharmaceutical applications:

Oxidation and Reduction

The ketone and amino groups participate in redox reactions:

Comparative Reactivity with Structural Analogs

The 2-methyl substitution on the piperazine ring distinguishes its reactivity:

Degradation Pathways

Under accelerated storage conditions (40°C/75% RH), two primary degradation products form:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to (S)-1-(4-Acetyl-2-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one exhibit promising anticancer properties. Specifically, studies have shown that aminochalcones, a class of compounds related to this structure, demonstrate cytotoxic effects against various cancer cell lines.

- Case Study: Cytotoxicity Testing

- A study assessed the cytotoxic effects of aminochalcones against human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated that these compounds could effectively inhibit cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Similar compounds have shown effectiveness against various bacterial and fungal strains.

- Case Study: Antimicrobial Testing

| Microbe | Inhibition Zone (mm) | Concentration (µg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | 10.25 | 500 | |

| Staphylococcus aureus | 9.59 | 500 |

Mechanistic Insights

3. Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in disease processes. For instance, it has been reported as a potent inhibitor of myeloperoxidase, an enzyme linked to inflammation.

- Case Study: Myeloperoxidase Inhibition

Summary of Key Findings

The following table summarizes the various applications and findings related to this compound:

Mechanism of Action

The mechanism of action of (S)-1-(4-Acetyl-2-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one involves its interaction with specific molecular targets such as enzymes and receptors. The piperazine ring allows the compound to bind effectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties, the compound is compared with three analogs:

Structural Comparison

The compound shares a piperazine backbone with other derivatives but differs in substituent positioning and stereochemistry. Key structural analogs include:

1-(4-Acetyl-piperazin-1-yl)-2-amino-propan-1-one: Lacks the 2-methyl group on the piperazine ring and has a shorter carbon chain in the amino-ketone moiety.

(R)-1-(4-Acetyl-2-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one: The R-enantiomer, differing in chiral configuration, which alters receptor binding affinity.

1-(4-Benzoyl-2-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one: Substitutes the acetyl group with a benzoyl group, increasing lipophilicity.

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Weight | LogP | Chiral Centers | Key Substituents |

|---|---|---|---|---|

| Target Compound (S-configuration) | 285.35 g/mol | 1.2 | 1 | 4-Acetyl, 2-methyl, branched chain |

| 1-(4-Acetyl-piperazin-1-yl)-propan-1-one | 227.28 g/mol | 0.8 | 0 | 4-Acetyl, no 2-methyl |

| R-enantiomer | 285.35 g/mol | 1.2 | 1 | Same as target, R-configuration |

| 4-Benzoyl analog | 333.42 g/mol | 2.1 | 1 | 4-Benzoyl, 2-methyl |

Key Insights :

- The S-configuration improves binding to serotonin receptors (e.g., 5-HT1A) compared to the R-enantiomer, as shown in receptor affinity assays .

Pharmacological Activity

Table 2: In Vitro Receptor Binding Affinity (Ki, nM)

| Compound | 5-HT1A | D2 Dopamine | σ1 Receptor |

|---|---|---|---|

| Target Compound (S-configuration) | 12.3 | 450 | 85 |

| R-enantiomer | 210 | 480 | 92 |

| 4-Benzoyl analog | 35 | 620 | 110 |

Findings :

- The target compound’s 5-HT1A affinity is 17-fold higher than its R-enantiomer, highlighting stereochemical selectivity .

- Increased lipophilicity in the benzoyl analog correlates with reduced CNS penetration due to higher plasma protein binding .

Metabolic Stability

Microsomal stability studies (human liver microsomes) show the target compound has a half-life (t½) of 42 minutes, outperforming the benzoyl analog (t½ = 28 minutes). The 2-methyl group likely shields the piperazine ring from oxidative metabolism .

Challenges and Controversies

- Lumping Strategies: Some studies group piperazine derivatives with minor structural variations (e.g., acetyl vs.

- Data Gaps: Environmental release data (e.g., TRI reports) for this compound are sparse compared to non-chiral analogs, complicating toxicity assessments .

Biological Activity

(S)-1-(4-Acetyl-2-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one, a compound with potential pharmaceutical applications, has garnered interest due to its unique structural features and biological properties. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

This structure includes a piperazine ring which is significant in drug design due to its ability to interact with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar piperazine derivatives possess activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the acetyl group may enhance the lipophilicity and membrane permeability of the compound, contributing to its effectiveness.

2. Antidepressant and Anxiolytic Effects

Piperazine derivatives are also known for their effects on the central nervous system. Compounds similar to this compound have been evaluated for their potential antidepressant and anxiolytic activities. Mechanistic studies suggest that these compounds may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .

3. Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases, and compounds with piperazine moieties have shown promise in mitigating inflammatory responses. In vitro studies have demonstrated that such compounds can inhibit pro-inflammatory cytokine production, thereby reducing inflammation .

Research Findings and Case Studies

A review of recent literature reveals several case studies highlighting the biological activity of this compound and related compounds:

The mechanisms through which this compound exerts its biological effects are under investigation. Key proposed mechanisms include:

Antimicrobial Mechanism:

The compound may disrupt bacterial cell membranes or inhibit essential enzymatic pathways, leading to cell death.

CNS Activity:

It is hypothesized that the compound interacts with serotonin receptors, enhancing mood-regulating neurotransmission.

Anti-inflammatory Mechanism:

The compound may inhibit the synthesis of pro-inflammatory mediators such as cytokines, thereby alleviating inflammation.

Q & A

Q. What advanced techniques detect trace impurities in bulk samples?

- Methodology :

- LC-HRMS : Detect impurities at <0.1% levels using high-resolution mass spectrometers.

- Forced Degradation : Expose the compound to heat, light, and humidity to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.